N-{[2-(4-Nitrobenzene-1-sulfonyl)ethoxy]carbonyl}-L-alanine
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Overview
Description
N-{[2-(4-Nitrobenzene-1-sulfonyl)ethoxy]carbonyl}-L-alanine is a complex organic compound that features a nitrobenzene sulfonyl group attached to an ethoxycarbonyl moiety, which is further linked to an L-alanine residue
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(4-Nitrobenzene-1-sulfonyl)ethoxy]carbonyl}-L-alanine typically involves multiple steps, starting with the nitration of benzene derivatives to introduce the nitro group. This is followed by sulfonation to attach the sulfonyl group. The ethoxycarbonyl group is then introduced through esterification reactions. Finally, the L-alanine residue is incorporated via peptide coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and sulfonation steps, as well as automated peptide synthesizers for the final coupling reactions .
Chemical Reactions Analysis
Types of Reactions
N-{[2-(4-Nitrobenzene-1-sulfonyl)ethoxy]carbonyl}-L-alanine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products
Oxidation: Formation of nitrobenzene derivatives with additional oxygen functionalities.
Reduction: Formation of amino derivatives.
Substitution: Formation of sulfonamide or sulfonate derivatives
Scientific Research Applications
N-{[2-(4-Nitrobenzene-1-sulfonyl)ethoxy]carbonyl}-L-alanine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Investigated for its potential as a drug precursor or active pharmaceutical ingredient.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-{[2-(4-Nitrobenzene-1-sulfonyl)ethoxy]carbonyl}-L-alanine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The sulfonyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function .
Comparison with Similar Compounds
Similar Compounds
- 2-Nitrobenzenesulfonyl chloride
- 4-Nitrobenzenesulfonyl chloride
- N-{[2-(4-Nitrobenzene-1-sulfonyl)ethoxy]carbonyl}-D-alanine
Uniqueness
N-{[2-(4-Nitrobenzene-1-sulfonyl)ethoxy]carbonyl}-L-alanine is unique due to its specific combination of functional groups and stereochemistry. The presence of the L-alanine residue distinguishes it from other similar compounds, potentially leading to different biological activities and applications .
Properties
CAS No. |
160422-19-5 |
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Molecular Formula |
C12H14N2O8S |
Molecular Weight |
346.32 g/mol |
IUPAC Name |
(2S)-2-[2-(4-nitrophenyl)sulfonylethoxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C12H14N2O8S/c1-8(11(15)16)13-12(17)22-6-7-23(20,21)10-4-2-9(3-5-10)14(18)19/h2-5,8H,6-7H2,1H3,(H,13,17)(H,15,16)/t8-/m0/s1 |
InChI Key |
GGCNVMXIYBYFCH-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)OCCS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Canonical SMILES |
CC(C(=O)O)NC(=O)OCCS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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